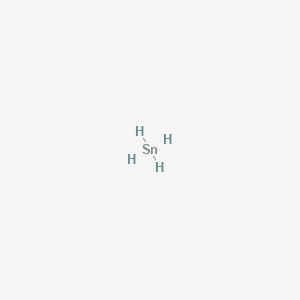
Stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane is a mononuclear parent hydride and a tin hydride.
Applications De Recherche Scientifique
Stannane-Mediated Radical Reactions
- Stannane is used in radical reactions. A study by Clive and Wang (2002) found that a tin hydride, similar to conventional reagents like Bu3SnH and Ph3SnH, is effective in radical reactions involving halides, selenides, and enyne cyclization. An advantage of this stannane is the easy removal of tin-containing byproducts through mild hydrolysis, simplifying the purification process (Clive & Wang, 2002).
Catalysis in Organic Synthesis
- Stannane can catalyze various organic reactions. Crich et al. (2007) described the use of benzeneselenol in catalyzing stannane-mediated radical chain reactions. This catalysis is beneficial in various synthetic applications, such as preventing radical rearrangement reactions and enabling the isolation of specific organic compounds (Crich et al., 2007).
Preparation of Heterocyclic Compounds
- Stannanes are used to synthesize heterocyclic compounds. Hanamoto, Hakoshima, and Egashira (2004) demonstrated that tributyl(3,3,3-trifluoro-1-propynyl)stannane efficiently produces trifluoromethylated heterocyclic compounds, which are valuable in synthetic chemistry (Hanamoto et al., 2004).
Analytical Applications
- Stannane has applications in analytical chemistry. Alp and Ertaş (2010) developed a method for trapping stannane on an iridium-coated tungsten coil for tin determination, demonstrating its use in sensitive analytical techniques (Alp & Ertaş, 2010).
Molecular Studies
- In molecular studies, the vibrational spectrum of stannane has been analyzed. Halonen and Zhan (1994) conducted high-resolution photoacoustic spectroscopy on stannane, contributing to the understanding of molecular vibrations and structures (Halonen & Zhan, 1994).
Antimicrobial Research
- Stannane compounds have been investigated for antimicrobial properties. Aniyery et al. (2017) synthesized a stannane derivative of pyridoxal 5-phosphate and found it effective against various bacteria, indicating potential applications in antimicrobial drug discovery (Aniyery et al., 2017).
Propriétés
Numéro CAS |
2406-52-2 |
|---|---|
Nom du produit |
Stannane |
Formule moléculaire |
H4Sn |
Poids moléculaire |
122.74 g/mol |
Nom IUPAC |
stannane |
InChI |
InChI=1S/Sn.4H |
Clé InChI |
KXCAEQNNTZANTK-UHFFFAOYSA-N |
SMILES |
[SnH4] |
SMILES canonique |
[SnH4] |
Synonymes |
stannane tin tetrahydride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



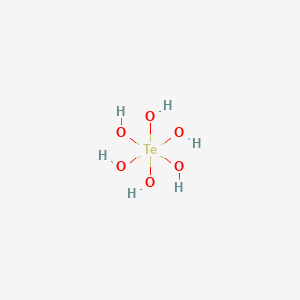
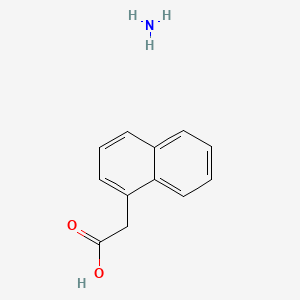


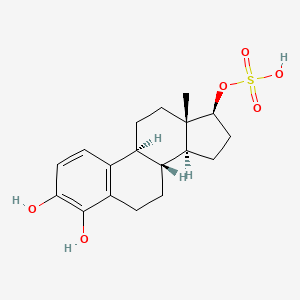
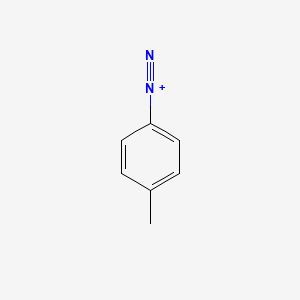
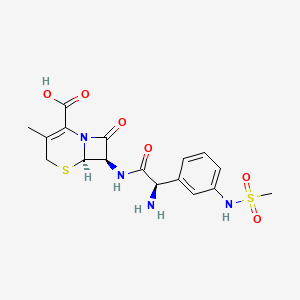
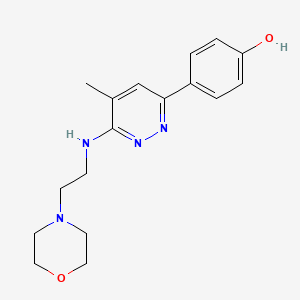

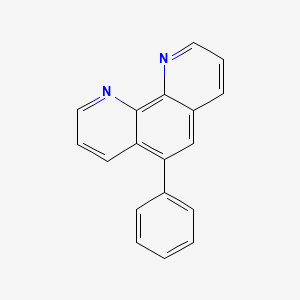


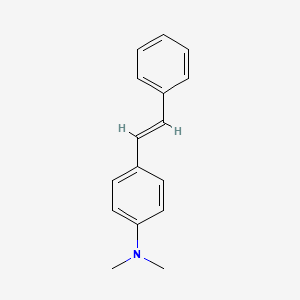
![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)